molecular formula C12H10N2OS2 B12050342 2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR

2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR

Cat. No.: B12050342
M. Wt: 262.4 g/mol
InChI Key: XBLILQVRUAEPAZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the condensation of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes with lactams. This reaction is often carried out in the presence of phosphorus oxychloride as a catalyst . The reaction conditions may vary, but common solvents include chloroform and nitromethane, with lithium perchlorate additives favoring intramolecular electrophilic cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines, and halides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of a cyclopentane ring fused with a thieno[2,3-d]pyrimidin-4-one core, along with a propynylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10N2OS2

Molecular Weight

262.4 g/mol

IUPAC Name

10-prop-2-ynylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C12H10N2OS2/c1-2-6-16-12-13-10(15)9-7-4-3-5-8(7)17-11(9)14-12/h1H,3-6H2,(H,13,14,15)

InChI Key

XBLILQVRUAEPAZ-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1

Origin of Product

United States

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